molecular formula C18H21N3O4S B2400599 N-benzyl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251704-42-3

N-benzyl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No. B2400599
CAS RN: 1251704-42-3
M. Wt: 375.44
InChI Key: HYKLUJXUQZHPKB-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, also known as BOPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BOPA is a pyridine-based compound that contains a sulfonyl group and an amide group, which makes it a versatile molecule for various applications.

Scientific Research Applications

Corrosion Inhibition

Research has shown the application of certain acetamide derivatives in corrosion inhibition. Yıldırım and Cetin (2008) synthesized 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and investigated their corrosion prevention efficiencies in acidic and mineral oil media, demonstrating promising inhibition efficiencies for steel protection Yıldırım & Cetin, 2008.

Antimicrobial Activity

Compounds bearing structural similarities to N-benzyl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide have been explored for their antimicrobial properties. Nunna et al. (2014) prepared derivatives involving facile condensation reactions, which showed significant antibacterial and antifungal activities, indicating the potential of these compounds in pharmaceutical applications Nunna et al., 2014.

Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates utilizing compounds with similar functional groups has been documented. For example, Fort (2002) described processes for producing pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide, highlighting the utility of these intermediates in drug development Fort, 2002.

Organic Synthesis and Functional Materials

The compound and its related structures have relevance in the synthesis of novel organic materials. Patel and Agravat (2007) engaged in synthesizing new pyridine derivatives with antibacterial and antifungal activities, showcasing the diversity of applications in material science and medicinal chemistry Patel & Agravat, 2007.

Tautomerism Studies

Katritzky and Ghiviriga (1995) applied NMR techniques to study the tautomerism of compounds like N-(pyridin-2-yl)acetamide, indicating the importance of these compounds in understanding chemical behaviors and reactions at the molecular level Katritzky & Ghiviriga, 1995.

properties

IUPAC Name

N-benzyl-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-17(19-13-15-7-2-1-3-8-15)14-20-10-6-9-16(18(20)23)26(24,25)21-11-4-5-12-21/h1-3,6-10H,4-5,11-14H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKLUJXUQZHPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

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